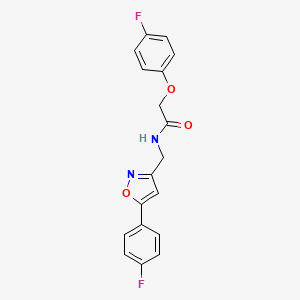![molecular formula C21H34N4OS B2597022 N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide CAS No. 476438-96-7](/img/structure/B2597022.png)
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .
Synthesis Analysis
The synthesis of high nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, has been attracting increasing interest over the past decade because of their utility in various applications .Molecular Structure Analysis
The molecular formula of “N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide” is C21H34N4OS, and its molecular weight is 390.59.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, 1,2,4-triazoles in general can undergo a variety of chemical reactions .Applications De Recherche Scientifique
Functionalized Adamantane in Metal-Organic Frameworks
- Research on functionalized adamantane tectons, including 1,3-bis(1,2,4-triazol-4-yl)adamantane, has led to the development of mixed-ligand copper(II) 1,2,4-triazolyl/carboxylate metal-organic frameworks. These frameworks have unique structural characteristics and potential applications in magnetic susceptibility studies (Senchyk et al., 2013).
Synthesis Process Development
- A convergent process for synthesizing adamantane derivatives, including inhibitors like adamantane 11-β-hydroxysteroid dehydrogenase-1, has been developed. This process is notable for its high yield and scalability, indicating potential for large-scale production and varied applications (Becker et al., 2008).
Neuroprotective Agents
- Fluorescent heterocyclic adamantane amines have been synthesized for potential use as neuroprotective agents. They exhibit multiple functionalities including inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, alongside antioxidant properties (Joubert et al., 2011).
Synthesis of N-Aryladamantane-1-carboxamides
- The catalytic synthesis of N-aryl(benzyl)adamantane-1-carboxamides has been achieved, presenting another route for creating adamantane derivatives (Shishkin et al., 2020).
Antimicrobial and Anti-inflammatory Activities
- Adamantane derivatives, particularly S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, have shown potent antibacterial activity against various pathogens and significant anti-inflammatory effects (Al-Abdullah et al., 2014).
Adamantane as Building Blocks for Coordination Polymers
- Orthogonally substituted azole-carboxylate adamantane ligands have been used to create coordination polymers, demonstrating the versatility of adamantane derivatives in constructing novel polymeric structures (Pavlov et al., 2019).
High-Performance Polyamides
- New polyamides containing adamantane-type cardo dicarboxylic acid have been synthesized, showing promise for applications requiring high tensile strength and temperature resistance (Liaw et al., 1999).
Antiviral Research
- Adamantane derivatives have been synthesized and evaluated for their antiviral activities, highlighting the potential use of these compounds in combating viral infections (Moiseev et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-butyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4OS/c1-4-5-6-25-18(23-24-20(25)27-14(2)3)13-22-19(26)21-10-15-7-16(11-21)9-17(8-15)12-21/h14-17H,4-13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFIMIPKNMZGCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NN=C1SC(C)C)CNC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


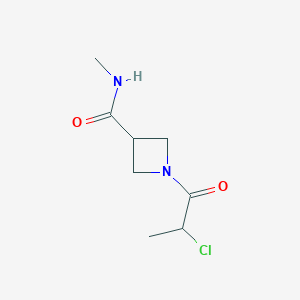
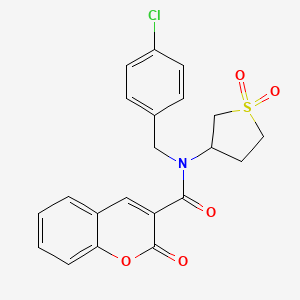
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)
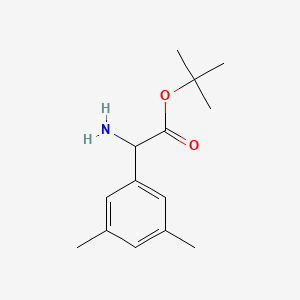
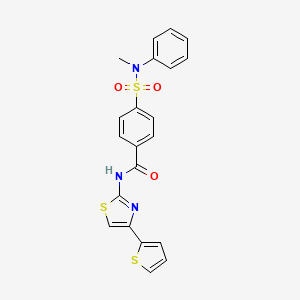
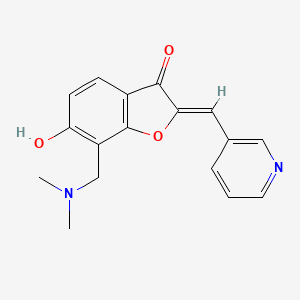
![Ethyl 4-(4-methylphenyl)-2-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamido)thiophene-3-carboxylate](/img/structure/B2596954.png)
![N-[2-Methyl-5-(2-oxoimidazolidin-1-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2596955.png)
![1-[2-[2-(Trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2596956.png)
![benzofuran-2-yl((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2596960.png)
